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MNBA (4-methyl-3-nitro-benzoic acid)

Cat. No.: B1574375
M. Wt: 181.14548
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Description

Historical Context and Evolution of Academic Inquiry into Nitrobenzoic Acid Derivatives

The scientific journey into compounds like MNBA began with foundational work on its parent molecule, benzoic acid. Discovered in the 16th century, the structure of benzoic acid was determined by Justus von Liebig and Friedrich Wöhler in 1832. newworldencyclopedia.org This paved the way for systematic investigations into its derivatives. Early preparations of benzoic acid involved methods like the oxidation of alkyl-substituted benzenes using agents such as nitric acid or potassium permanganate. newworldencyclopedia.org

Academic inquiry soon expanded to nitro-substituted benzoic acids. The nitration of benzoic acid itself was found to primarily yield 3-nitrobenzoic acid, as the carboxylic acid group directs incoming electrophiles to the meta position. newworldencyclopedia.orgwikipedia.org Researchers also developed methods to synthesize other isomers, such as the oxidation of the corresponding nitrotoluenes. wikipedia.org For instance, 2-nitrobenzoic acid and 4-nitrobenzoic acid are prepared by the oxidation of 2-nitrotoluene (B74249) and 4-nitrotoluene, respectively. wikipedia.org These nitrobenzoic acids were observed to be approximately ten times more acidic than the parent benzoic acid, an observation that spurred deeper investigations into the electronic effects of substituents on aromatic rings. wikipedia.org

The study of such substituent effects was formalized in the 1930s through the work of Louis P. Hammett, whose Hammett equation provided a quantitative measure for the impact of meta- and para-substituents on the reactivity of benzoic acid derivatives. quora.com This framework allowed chemists to predict reaction rates and equilibrium constants, solidifying the academic importance of substituted benzoic acids as model systems for understanding structure-reactivity relationships. The synthesis and study of polysubstituted derivatives like 4-methyl-3-nitrobenzoic acid represent a logical evolution of this inquiry, exploring the combined influence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the molecule's properties and reactivity.

Contemporary Relevance of 4-Methyl-3-Nitrobenzoic Acid in Fundamental Organic Chemistry

In modern organic chemistry, 4-methyl-3-nitrobenzoic acid serves as a crucial reagent and building block. guidechem.comtargetmol.com Its chemical structure, featuring a carboxylic acid, a nitro group, and a methyl group, allows it to participate in a wide array of chemical transformations, including esterification, amidation, and decarboxylation. guidechem.com This versatility makes it a valuable intermediate in the synthesis of more complex organic molecules.

One of the most significant applications of MNBA is as a precursor in the production of pharmaceuticals and other fine chemicals. guidechem.comgoogle.com For example, it is a key intermediate in the synthesis of the antihypertensive drug telmisartan. google.com The presence of the nitro group also allows for its reduction to an amino group, opening pathways to a different class of compounds, such as 4-amino-3-methylbenzoic acid derivatives, which are themselves important synthetic intermediates.

Beyond its role as a synthetic intermediate, MNBA is utilized in materials science. Research has shown its utility in the synthesis of one-dimensional (1D) lanthanide coordination complexes, where the carboxylic acid group can bind to metal ions to form extended structures with potentially interesting magnetic or luminescent properties. chemicalbook.com Furthermore, studies involving MNBA and other substituted nitrobenzoic acids contribute to a deeper understanding of crystal engineering and the formation of solid solutions, which is fundamental to materials design and pharmaceutical formulation. acs.orgacs.org

Table 1: Physicochemical Properties of 4-Methyl-3-nitrobenzoic Acid

This interactive table summarizes key physical and chemical properties of MNBA.

PropertyValueSource(s)
IUPAC Name 4-Methyl-3-nitrobenzoic acid pharmacompass.com
Synonyms 3-Nitro-p-toluic acid guidechem.com
CAS Number 96-98-0 guidechem.com
Molecular Formula C₈H₇NO₄ guidechem.com
Molecular Weight 181.15 g/mol guidechem.com
Appearance White to light yellow crystalline powder guidechem.comchemicalbook.com
Melting Point 187-190 °C
Solubility in Water Insoluble or sparingly soluble (<0.1 g/100 mL at 22 °C) guidechem.comchemicalbook.com
pKa 3.66 (Predicted) guidechem.com

Scope and Objectives of Dedicated Scholarly Investigations into MNBA

Dedicated scholarly investigations into MNBA are driven by several key objectives spanning synthesis, materials science, and medicinal chemistry. A primary focus is the optimization of its synthesis. Traditional methods often rely on strong oxidizing agents like potassium permanganate, which can be costly and environmentally challenging. google.com Modern research aims to develop cleaner and more efficient synthetic routes, such as the selective oxidation of 2,4-dimethyl-nitrobenzene using nitric acid, which improves yield and utilizes recyclable reagents. google.com

Another major objective is the exploration of MNBA's potential in medicinal chemistry. Beyond its use as a building block, the molecule itself has been screened for biological activity. For instance, a high-throughput screening of thousands of compounds identified MNBA as an inhibitor of cancer cell migration. nih.gov Subsequent research has sought to understand its mechanism of action, revealing that it can impair key processes involved in cell motility, which suggests its potential as a lead compound for developing novel antimetastasis drugs. nih.gov Pharmacokinetic studies have also been developed to analyze its concentration and behavior in biological systems, which is a critical step in drug development research. ingentaconnect.com

In the realm of materials science, the objective is to leverage MNBA's structure to create novel functional materials. As mentioned, its ability to form coordination polymers with lanthanide metals is an area of active investigation. chemicalbook.com The goal is to design materials with specific properties by controlling the self-assembly of the molecular components. Studies also focus on its solid-state behavior, examining how it co-crystallizes with other molecules to form solid solutions. acs.orgacs.org This fundamental research is crucial for understanding intermolecular interactions and designing crystalline materials with desired physical characteristics.

Table 2: Overview of Research Objectives for MNBA

This interactive table outlines the primary goals of scientific studies focused on MNBA.

Research AreaPrimary ObjectiveKey Findings / ApplicationsSource(s)
Organic Synthesis Develop efficient and environmentally friendly production methods.Use of nitric acid as an oxidant to replace heavy metals, improving yield and sustainability. google.com
Medicinal Chemistry Investigate inherent biological activity and use as a pharmaceutical intermediate.Identified as an inhibitor of cancer cell migration; key precursor for drugs like telmisartan. google.comnih.gov
Materials Science Utilize as a building block for novel functional materials.Synthesis of 1D lanthanide coordination polymers; study of solid solution formation. chemicalbook.comacs.orgacs.org
Analytical Chemistry Develop methods for separation and quantification.HPLC methods established for isomer separation and pharmacokinetic analysis. ingentaconnect.comnih.govdoi.org

Compound Index

Properties

Molecular Formula

C8H7NO4

Molecular Weight

181.14548

SMILES

O=C(O)C1=CC=C(C)C([N+]([O-])=O)=C1

Appearance

Solid powder

Synonyms

MNBA;  4methyl3nitrobenzoic acid; 4-methyl-3-nitro-benzoic acid

Origin of Product

United States

Synthetic Methodologies for 4 Methyl 3 Nitrobenzoic Acid

Established Synthetic Routes and Mechanistic Considerations

The synthesis of 4-methyl-3-nitrobenzoic acid primarily relies on the direct nitration of 4-methylbenzoic acid. The directing effects of the substituents on the benzene (B151609) ring—the activating methyl group (-CH₃) and the deactivating, meta-directing carboxylic acid group (-COOH)—are critical considerations in achieving the desired regioselectivity. The methyl group is an ortho, para-director, while the carboxylic acid group directs incoming electrophiles to the meta position. In the case of 4-methylbenzoic acid, the position meta to the carboxylic acid group is also ortho to the methyl group (position 3), making it the most electronically favored site for electrophilic attack by the nitronium ion (NO₂⁺).

Nitration of 4-Methylbenzoic Acid Derivatives

The introduction of a nitro group onto the aromatic ring of 4-methylbenzoic acid is a classic example of electrophilic aromatic substitution. The process involves the generation of a potent electrophile, the nitronium ion, which then attacks the electron-rich benzene ring.

The most conventional and widely employed method for nitrating aromatic compounds is the use of a mixed acid system, commonly referred to as "nitrating acid." This mixture consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). chegg.comquora.com In this system, sulfuric acid acts as a catalyst by protonating nitric acid, which then leads to the loss of a water molecule to form the highly electrophilic nitronium ion (NO₂⁺). quora.comyoutube.comyoutube.com

The reaction mechanism proceeds as follows:

Generation of the Electrophile: Nitric acid is protonated by the stronger sulfuric acid. This protonated nitric acid subsequently eliminates water to form the nitronium ion. quora.comaiinmr.com

Electrophilic Attack: The π-electron system of the 4-methylbenzoic acid ring acts as a nucleophile, attacking the nitronium ion. This attack preferentially occurs at the C-3 position, which is meta to the deactivating carboxyl group and ortho to the activating methyl group. youtube.comtruman.edu This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.com

Deprotonation: A weak base, typically the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, 4-methyl-3-nitrobenzoic acid. aiinmr.com

While the carboxyl group deactivates the ring towards electrophilic substitution, making the reaction slower than the nitration of benzene itself, the combined directing effects of the substituents make the reaction regioselective for the 3-position. youtube.comrsc.org

Control of reaction parameters, particularly temperature and duration, is paramount in maximizing the yield of the desired 3-nitro isomer and minimizing the formation of by-products, such as the ortho- and para-isomers. truman.eduorgsyn.org The nitration of benzoic acid derivatives is a highly exothermic process, and careful temperature management is essential.

Maintaining a low temperature regime, typically between 0°C and 5°C, is crucial for achieving high regioselectivity. truman.edu At higher temperatures, the reaction becomes less selective, leading to an increased proportion of unwanted isomers, particularly the ortho-product. truman.edu The reaction is often carried out in an ice bath to dissipate the heat generated. truman.edursc.org The nitrating mixture is added slowly to the solution of the aromatic compound in sulfuric acid to maintain this low temperature. truman.eduumkc.edu

The reaction duration can vary. After the slow addition of the nitrating mixture, the reaction is often stirred for a specific period within the cold temperature range to ensure complete conversion. Some laboratory procedures suggest a duration of 10-15 minutes of continued stirring in the cold after the addition is complete before the reaction mixture is quenched by pouring it over ice. truman.edu Industrial-scale reactions or different specific substrates might require longer durations, potentially extending to several hours, to drive the reaction to completion.

ParameterConditionEffect on RegioselectivityReference
Temperature0–5°CFavors formation of the meta-isomer (4-methyl-3-nitrobenzoic acid) by minimizing side reactions and the formation of ortho/para isomers. truman.edu
Temperature> 5°CDecreased regioselectivity, leading to a higher proportion of ortho-nitro isomers. truman.edu
Reaction Duration10-15 min (post-addition)Sufficient for complete reaction in many lab-scale syntheses while maintaining temperature control. truman.edu
Reagent AdditionSlow, dropwiseAllows for effective heat dissipation and maintenance of the low-temperature regime, crucial for selectivity. truman.edursc.orgumkc.edu
Mechanochemical Nitration Techniques

In response to the environmental and safety concerns associated with traditional nitration methods, which use hazardous acids and generate significant waste, mechanochemical techniques have emerged as a sustainable alternative. nih.govserdp-estcp.milrsc.orgdtic.mil Mechanochemistry involves using mechanical force, such as grinding or milling, to induce chemical reactions, often in the absence of a solvent. nih.govserdp-estcp.mil

A notable advancement in this area is the use of solid-state reagents for the nitration of aromatic compounds under solvent-free, high-speed ball milling conditions. uniroma2.itfao.orgkisti.re.kr A combination of iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) and phosphorus pentoxide (P₂O₅) has been shown to be an effective nitrating system. uniroma2.itfao.orgkisti.re.kr

In this method, the aromatic substrate is milled together with the solid reagents. The mechanical energy supplied during milling facilitates the interaction between the reagents and the substrate at the particle surfaces, initiating the reaction. serdp-estcp.mil Phosphorus pentoxide is a powerful dehydrating agent and is believed to react with the nitrate salt to generate a reactive nitrating species in situ, possibly N₂O₅. semanticscholar.orgscirp.org This approach avoids the use of corrosive concentrated sulfuric and nitric acids, making the process inherently safer and more environmentally friendly. uniroma2.itfao.org

ComponentRole in Mechanochemical NitrationReference
Fe(NO₃)₃·9H₂OSolid-state source of the nitro group (nitrating agent). uniroma2.itfao.orgkisti.re.kr
P₂O₅Dehydrating agent; facilitates the in-situ generation of the active nitrating species. uniroma2.itsemanticscholar.orgscirp.org
High-Speed Ball MillingProvides the mechanical energy to initiate and drive the solid-state reaction in a solvent-free environment. uniroma2.itkisti.re.kr

The mechanochemical method using Fe(NO₃)₃·9H₂O/P₂O₅ has proven to be particularly effective for the nitration of deactivated aromatic compounds. uniroma2.itfao.orgkisti.re.krresearchgate.net Aromatic rings containing electron-withdrawing groups, such as the carboxylic acid in 4-methylbenzoic acid, are typically less reactive towards electrophilic substitution. However, this solvent-free, mechanochemical approach can nitrate a variety of deactivated arenes, affording the corresponding nitro derivatives in excellent yields. uniroma2.itfao.orgresearchgate.net The high efficiency of this method for challenging substrates highlights its potential as a powerful and green alternative to traditional nitration protocols. uniroma2.itresearchgate.net

Microwave-Assisted Synthetic Approaches

The integration of microwave irradiation with ionic liquids (ILs) represents a significant advancement in "green" chemistry, offering a synergistic approach to accelerate organic reactions and enhance efficiency. scielo.org.mx While specific research detailing the synthesis of 4-methyl-3-nitrobenzoic acid (MNBA) using this combined method is not extensively documented, the principles derived from other organic syntheses demonstrate its potential. Microwave-assisted organic synthesis (MAOS) is recognized for its ability to dramatically reduce reaction times, increase product yields, and improve selectivity by providing rapid and uniform heating. scielo.org.mxnih.gov

Ionic liquids, which are salts composed of large organic cations and various anions, serve as environmentally benign solvents and catalysts due to their negligible vapor pressure, thermal stability, and recyclability. nih.govrsc.org In microwave-assisted syntheses, ILs can act as both the reaction medium and energy transfer medium, leading to remarkable rate enhancements. scielo.org.mx The use of Brønsted acidic ionic liquids, for example, can serve the dual role of catalyst and reaction medium in various condensation reactions, completing within minutes under microwave irradiation with high yields. sioc-journal.cn The combination of microwave heating and ionic liquids often results in a simple workup process, frequently requiring only the addition of water, which aligns with the principles of green chemistry. scielo.org.mx This combined technology has been successfully applied to a range of reactions, including oxidations and multi-component condensations, showcasing its versatility and efficiency. scielo.org.mx

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis in Ionic Liquids This table is illustrative, based on general findings in microwave-assisted organic synthesis, to highlight the potential advantages for MNBA synthesis.

ParameterConventional HeatingMicrowave-Assisted Synthesis in Ionic Liquid
Reaction Time Hours to daysMinutes
Energy Consumption HighLow
Product Yield Moderate to GoodGood to Excellent scielo.org.mx
Solvent Volatile Organic Compounds (VOCs)Recyclable Ionic Liquids nih.gov
Byproducts Often significantReduced quantities scielo.org.mx
Process Simplicity Multi-step workupSimplified workup scielo.org.mx

Optimization Parameters in MNBA Synthesis to Mitigate Byproduct Formation

The synthesis of nitroaromatic compounds, including MNBA, requires precise control over reaction conditions to prevent the formation of undesired byproducts, most notably di-nitrated species. The nitration of an aromatic ring is a highly exothermic process, and managing the reaction temperature is paramount.

Temperature: In related nitration procedures, such as the synthesis of methyl 3-nitrobenzoate from methyl benzoate, maintaining a low temperature (typically below 10°C) using an ice-water bath is crucial. savemyexams.comyoutube.com This is achieved by the slow, dropwise addition of the nitrating mixture to the substrate. youtube.com Failure to control the temperature can lead to an increased rate of reaction and a higher likelihood of a second nitration event occurring on the aromatic ring, resulting in di-nitro byproducts.

Acid Concentration: The nitrating agent is typically a mixture of concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The concentration of these acids is a critical parameter. Using an excess of the nitrating mixture or overly harsh concentrations can push the reaction towards di-nitration. The ratio of the substrate to the nitrating mixture must be carefully calculated and controlled to favor mono-nitration.

Solvent Selection: The choice of solvent can influence the reaction's outcome. In many nitration reactions, concentrated sulfuric acid itself serves as the solvent. youtube.com For the synthesis of MNBA via oxidation of 2,4-dimethylnitrobenzene, acetic acid has been used as a medium. patsnap.com The solvent's ability to dissipate heat and its inertness under the strong acidic and oxidative conditions are key considerations. In some procedures, an inert organic solvent like tetrachloromethane has been utilized. chemicalbook.com The proper solvent ensures that the reactants remain in solution and that the reaction proceeds homogeneously, allowing for better temperature control and minimizing localized overheating that can lead to byproducts.

Table 2: Key Parameters for Optimized MNBA Synthesis

ParameterRecommended ConditionRationale for Preventing Di-nitration
Temperature Low (e.g., < 10°C)Reduces reaction rate, disfavoring the second, more difficult nitration step. savemyexams.com
Acid Addition Slow, dropwiseAllows for effective heat dissipation and prevents temperature spikes. youtube.com
Acid Concentration Stoichiometric controlLimits the amount of available nitronium ion to favor mono-substitution.
Solvent Inert or co-solvent (e.g., H₂SO₄, Acetic Acid)Ensures homogeneity and aids in temperature regulation. youtube.compatsnap.com

Exploration of Alternative Precursors and Convergent Synthesis Strategies for MNBA

Alternative Precursors: Several precursors for MNBA have been identified in synthetic chemistry:

2,4-Dimethylnitrobenzene: This precursor can be selectively oxidized at the 4-methyl group to yield 3-methyl-4-nitrobenzoic acid. patsnap.com However, this route is for an isomer of the target compound. A more relevant precursor for MNBA (4-methyl-3-nitrobenzoic acid) is 3,4-dimethylnitrobenzene, which would require selective oxidation of the methyl group at the 4-position. An alternative documented precursor is 2,4-dimethylnitrobenzene, which through selective oxidation of the 4-methyl group can produce 3-methyl-4-nitrobenzoic acid. patsnap.comgoogle.com

4-Chloro-3-nitrobenzoic acid: This compound can undergo a nucleophilic substitution reaction with a methylating agent to replace the chlorine atom, or more commonly, it is reacted with methylamine (B109427) to produce 4-(methylamino)-3-nitrobenzoic acid. guidechem.comgoogle.com This highlights a pathway to derivatives of MNBA.

m-Toluic acid (3-methylbenzoic acid): Direct nitration of m-toluic acid is a straightforward approach. The methyl and carboxylic acid groups direct the incoming nitro group to the 2, 4, or 6 positions. Separating the desired 4-methyl-3-nitrobenzoic acid isomer from other potential products like 3-methyl-2-nitrobenzoic acid and 3-methyl-6-nitrobenzoic acid would be a critical step. chemicalbook.com

Hypothetical Convergent Route:

Fragment A Synthesis: Prepare a suitably protected 4-methyl-3-aminobenzoic acid derivative.

Fragment B Synthesis: Prepare a nitrating agent or a synthon that can introduce the nitro group.

Coupling and Deprotection: A more practical convergent approach would involve creating two more complex fragments that are then joined. For a molecule like MNBA, a linear approach is often more common. However, a conceptual convergent plan could involve:

Path 1: Synthesize a nitrated toluene (B28343) derivative (e.g., 4-bromo-1-methyl-2-nitrobenzene).

Path 2: Prepare a synthon for the carboxylic acid group.

Final Step: Couple the two fragments using a metal-catalyzed cross-coupling reaction (e.g., Grignard carboxylation or palladium-catalyzed carbonylation) followed by any necessary functional group manipulations.

This modular strategy allows for the independent optimization of each synthetic branch before the final coupling step, a hallmark of convergent synthesis.

Advanced Spectroscopic Investigations and Vibrational Analysis of 4 Methyl 3 Nitrobenzoic Acid

Fourier Transform Infrared (FTIR) Spectroscopy Studies

FTIR spectroscopy is a powerful technique for identifying functional groups and elucidating the structural features of molecules. The FTIR spectrum of solid-phase 4-methyl-3-nitrobenzoic acid has been recorded in the 4000–400 cm⁻¹ range. researchgate.netscirp.orgresearchgate.net This analysis provides critical insights into the vibrational modes of its constituent functional groups.

Identification of Characteristic Functional Group Vibrations

The vibrational spectrum of MNBA is characterized by the distinct absorption bands corresponding to its primary functional groups: the carboxylic acid, nitro, and methyl groups attached to the benzene (B151609) ring.

The carboxylic acid group presents several characteristic vibrations. The most prominent is the carbonyl (C=O) stretching vibration. In the experimental FTIR spectrum of MNBA, this mode is observed as a strong band. While the user's prompt suggests a value around 1680 cm⁻¹, detailed studies assign the experimentally observed C=O stretching vibration to a band at approximately 1708 cm⁻¹. The corresponding calculated value for this vibration is found at 1683 cm⁻¹.

The nitro (NO₂) group is identified by its characteristic asymmetric and symmetric stretching vibrations. For MNBA, the asymmetric stretching mode (νas) appears as a very strong band in the experimental FTIR spectrum at 1535 cm⁻¹. The symmetric stretching mode (νs) is observed at 1358 cm⁻¹. These experimental values show good agreement with the theoretically calculated values of 1530 cm⁻¹ and 1355 cm⁻¹ for the asymmetric and symmetric stretches, respectively. scirp.orgresearchgate.net

Comparative Analysis of Experimental and Calculated FTIR Spectra

To gain a deeper understanding of the vibrational modes, theoretical calculations using Density Functional Theory (DFT) with the B3LYP/6-311++G basis set have been performed. researchgate.netscirp.orgresearchgate.net The calculated harmonic vibrational frequencies are often scaled to correct for anharmonicity and computational approximations. A comparison between the experimental (observed) and scaled calculated FTIR frequencies reveals a strong correlation, confirming the accuracy of the vibrational assignments. scirp.orgresearchgate.net The root mean square (rms) error between the unscaled calculated frequencies and the observed frequencies for MNBA was found to be 168.5 cm⁻¹, which was significantly reduced to 11.68 cm⁻¹ after applying refined scaling factors. scirp.orgresearchgate.net

The table below presents a selection of key experimental and calculated FTIR vibrational frequencies for MNBA and their corresponding assignments.

Experimental FTIR (cm⁻¹)Calculated FTIR (cm⁻¹)Vibrational Assignment
17081683ν(C=O) stretch
15351530νas(NO₂) stretch
14971497Ring C-C stretch
14501444Ring C-C stretch
13581355νs(NO₂) stretch
805805CCC bend
ν: stretching; νas: asymmetric stretching; νs: symmetric stretching

Fourier Transform Raman (FT-Raman) Spectroscopy Studies

Complementing the FTIR data, FT-Raman spectroscopy provides information on the vibrational modes of MNBA, particularly for non-polar bonds and symmetric vibrations. The FT-Raman spectrum was recorded in the 3500–50 cm⁻¹ range. scirp.orgresearchgate.net

Vibrational Assignments and Band Correlation with Molecular Structure

The vibrational assignments for the FT-Raman spectrum of MNBA are also supported by DFT calculations, allowing for a detailed correlation between the observed bands and the molecule's structural components. The C-C stretching vibrations of the benzene ring, denoted by Wilson's notation as modes 1, 8a, 8b, 14, 19a, and 19b, are identifiable in the spectrum. scirp.org Mode 1, a pure stretching vibration in benzene, is sensitive to substituent effects. scirp.org In MNBA, the ring stretching vibrations are observed in both the FTIR and FT-Raman spectra, though with differing intensities. For instance, the mode corresponding to the C-H in-plane bending vibration is found near 805 cm⁻¹ as a strong absorption in the infrared spectrum. scirp.org

The table below details some of the key vibrational frequencies observed in the FT-Raman spectrum of MNBA, alongside their calculated counterparts and assignments.

Experimental FT-Raman (cm⁻¹)Calculated FT-Raman (cm⁻¹)Vibrational Assignment
30903086ν(C-H) aromatic stretch
16181618Ring C-C stretch
15851584Ring C-C stretch
13581355νs(NO₂) stretch
10041003Ring breathing mode
830827Ring mode
ν: stretching; νs: symmetric stretching

Comparative Analysis of Experimental and Calculated FT-Raman Spectra

The vibrational characteristics of 4-methyl-3-nitrobenzoic acid (MNBA) have been rigorously investigated through a combination of experimental and theoretical approaches, specifically utilizing Fourier Transform Raman (FT-Raman) spectroscopy and Density Functional Theory (DFT) calculations. The experimental FT-Raman spectrum of MNBA has been recorded in the range of 3500–50 cm⁻¹. scirp.orgresearchgate.netresearchgate.net For a detailed and accurate assignment of the observed vibrational bands, theoretical calculations are employed to compute the optimized geometry and the corresponding harmonic vibrational frequencies.

A common and effective computational method for this analysis is the DFT B3LYP method with a 6-311++G basis set. scirp.orgresearchgate.net The calculated frequencies are typically scaled to correct for systematic errors arising from the harmonic approximation and basis set deficiencies. The comparison between the experimental (observed) and scaled theoretical (calculated) frequencies reveals a high degree of correlation, which allows for a confident assignment of the fundamental vibrational modes of the molecule. researchgate.net

For MNBA, the root mean square (RMS) error between the observed and calculated frequencies has been reported to be as low as 11.68 cm⁻¹, indicating excellent agreement between the experimental and theoretical data. researchgate.net This close correspondence validates the accuracy of the computational model and the subsequent vibrational assignments. The theoretically constructed FT-Raman spectrum shows a satisfactory match with the observed spectrum. researchgate.net

The analysis of the FT-Raman spectrum allows for the identification of key functional group vibrations. For instance, the stretching vibrations of the methyl group (CH₃), the nitro group (NO₂), and the carboxylic acid group (COOH), as well as the various vibrations of the benzene ring, can be assigned. Vibrations such as C-C stretching, in-plane and out-of-plane C-H bending, and the characteristic modes of the substituents are identified and correlated with their calculated counterparts. scirp.org

Below is a table summarizing some of the key assigned vibrational frequencies from a comparative analysis of experimental and calculated FT-Raman spectra for 4-methyl-3-nitrobenzoic acid.

Table 1. Selected Experimental and Calculated FT-Raman Vibrational Frequencies (cm⁻¹) and Assignments for 4-Methyl-3-Nitrobenzoic Acid. scirp.orgresearchgate.net
Observed Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Vibrational Assignment
30883090C-H stretch
17011705C=O stretch
16181620Ring C-C stretch
15351538NO₂ asymmetric stretch
13551358NO₂ symmetric stretch
13051300C-O stretch
804805Ring breathing mode
245240NO₂ torsion

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (General academic method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules by providing information about the carbon-hydrogen framework. researchgate.netuobasrah.edu.iq In the context of 4-methyl-3-nitrobenzoic acid, both ¹H NMR and ¹³C NMR spectroscopy are invaluable for confirming its molecular structure.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons (hydrogen atoms), their chemical environment, and their proximity to other protons.

Chemical Shift (δ): The position of a signal in the NMR spectrum, measured in parts per million (ppm), indicates the electronic environment of the proton. Protons near electronegative groups (like -NO₂ and -COOH) are deshielded and appear at a higher chemical shift (downfield).

Integration: The area under each signal is proportional to the number of protons it represents.

Spin-Spin Splitting (Multiplicity): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) reveals the number of adjacent protons.

For MNBA, the ¹H NMR spectrum, typically run in a solvent like DMSO-d₆, would be expected to show distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton. chemicalbook.com The aromatic protons would appear as complex multiplets in the downfield region (typically 7.5-8.5 ppm). The methyl group protons would appear as a singlet in the upfield region (around 2.4-2.6 ppm), and the acidic proton of the carboxyl group would appear as a broad singlet at a very downfield position (often >10 ppm). chemicalbook.comrsc.org

¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal.

Chemical Shift (δ): The chemical shift of a ¹³C signal depends on its hybridization and the electronegativity of the atoms attached to it. Carbonyl carbons and carbons attached to nitro groups are significantly deshielded and appear far downfield.

In the ¹³C NMR spectrum of MNBA, one would expect to see eight distinct signals corresponding to the eight carbon atoms in the molecule (six in the ring, one in the methyl group, and one in the carboxyl group). The carboxyl carbon would have the highest chemical shift (around 165-170 ppm), followed by the aromatic carbons (typically 120-150 ppm), with the carbon attached to the nitro group being particularly downfield. The methyl carbon would appear at the most upfield position (around 20 ppm). rsc.orgnih.gov

The following table provides expected chemical shift ranges for the different protons and carbons in 4-methyl-3-nitrobenzoic acid.

Table 2. Expected ¹H and ¹³C NMR Chemical Shift (δ) Ranges for 4-Methyl-3-Nitrobenzoic Acid. chemicalbook.comrsc.orgorganicchemistrydata.org
Atom TypeNucleusExpected Chemical Shift (ppm)Multiplicity
Carboxylic Acid H¹H> 10Singlet (broad)
Aromatic H¹H7.5 - 8.5Multiplets
Methyl H¹H2.4 - 2.6Singlet
Carboxylic Acid C¹³C165 - 170-
Aromatic C-NO₂¹³C~148-
Aromatic C-CH₃¹³C~143-
Other Aromatic C¹³C123 - 135-
Methyl C¹³C~21-

X-ray Crystallography for Solid-State Molecular Architecture

While detailed X-ray crystallography data specifically for 4-methyl-3-nitrobenzoic acid is not widely published, its solid-state architecture can be inferred from computational studies and crystallographic data of closely related molecules, such as 2-methyl-3-nitrobenzoic anhydride (B1165640) and other substituted benzoic acids. researchgate.netnih.gov These studies provide a strong basis for understanding the conformation, bond parameters, and intermolecular interactions that define the crystal structure of MNBA.

Computational geometry optimizations using methods like DFT suggest that the molecule is largely planar, but with some key deviations. scirp.orgresearchgate.net The carboxylic acid group and the nitro group, being substituents on the benzene ring, will have specific orientations that are influenced by both steric and electronic effects.

The conformation of MNBA is primarily defined by the torsion angles involving the substituents and the benzene ring. The most stable conformation is generally one that minimizes steric hindrance while maximizing electronic conjugation. researchgate.netresearchgate.net

For MNBA, the key torsion angles are:

C-C-C-O (Carboxyl group): This defines the orientation of the carboxylic acid group relative to the plane of the benzene ring. Due to steric hindrance from the adjacent methyl group and electronic interactions, the carboxylic acid group is likely to be twisted out of the plane of the benzene ring.

C-C-N-O (Nitro group): This describes the rotation of the nitro group. Similar to the carboxyl group, the nitro group is also typically twisted with respect to the benzene ring. For instance, in the related compound p-methyl-m-nitrobenzonitrile, the nitro group is twisted out of the benzene ring plane by about 23-25 degrees. nih.gov

The planarity of the molecule is a balance between the stabilizing effect of π-conjugation (which favors planarity) and the destabilizing effect of steric repulsion between adjacent bulky groups (which favors non-planarity). researchgate.net

The molecular geometry of MNBA is characterized by specific bond lengths and angles that are influenced by the electronic nature of the substituents. The electron-withdrawing nitro group and the electron-donating methyl group have predictable effects on the geometry of the benzene ring. researchgate.net

Bond Lengths:

The C-C bonds within the benzene ring are expected to show slight variations from the standard 1.39 Å of benzene, reflecting the electronic push and pull of the substituents.

The C-N bond of the nitro group and the C-C bond of the carboxylic acid group will have lengths consistent with single bonds, though modulated by conjugation with the ring.

The C=O and C-O bonds of the carboxylic acid group will have characteristic double and single bond lengths, respectively.

Bond Angles:

The internal bond angles of the benzene ring are expected to deviate from the ideal 120° of a perfect hexagon. The angle at the carbon atom attached to the electron-withdrawing nitro group (ipso angle) is expected to be larger than 120°. researchgate.net

Conversely, the angle at the carbon bearing the methyl group may be slightly smaller or larger depending on the interplay of electronic and steric factors.

Intramolecular Interactions:

A significant feature in molecules with adjacent nitro and carboxyl groups can be the formation of an intramolecular hydrogen bond between the carboxylic hydrogen and an oxygen atom of the nitro group. quora.comstackexchange.com However, due to the steric hindrance and the likely out-of-plane twisting of the functional groups in MNBA's specific substitution pattern, the formation of a strong intramolecular hydrogen bond might be less favorable. Instead, intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules, forming dimers, is a highly probable and dominant interaction in the solid state, which is a common structural motif for carboxylic acids. nih.gov

Below is a table of typical bond lengths and angles for MNBA, inferred from computational studies and data from similar structures.

Table 3. Predicted Bond Lengths and Angles for 4-Methyl-3-Nitrobenzoic Acid. researchgate.netnih.gov
ParameterBond/AngleTypical Value
Bond Length (Å)C=O~1.21 Å
C-O (in COOH)~1.35 Å
C(ring)-C(OOH)~1.50 Å
C(ring)-N(O₂)~1.48 Å
Bond Angle (°)C-C(NO₂)-C> 120°
O-C=O~123°
O-N-O~124°

Quantum Chemical and Computational Studies of 4 Methyl 3 Nitrobenzoic Acid

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the molecular structure and electronic properties of 4-methyl-3-nitrobenzoic acid. scirp.org These computational methods allow for the prediction of various molecular parameters, providing a detailed understanding of the molecule's behavior. scirp.org

The geometry of the 4-methyl-3-nitrobenzoic acid molecule has been optimized using DFT calculations, with the B3LYP/6-311++G basis set being a commonly employed method. scirp.orgresearchgate.net This level of theory is utilized to find the most stable arrangement of atoms in the molecule, corresponding to the minimum energy structure. scirp.org The optimized geometrical parameters, such as bond lengths and bond angles, for the more stable cis conformer of MNBA have been determined through these calculations. scirp.org

Optimized Geometrical Parameters of cis-MNBA

Parameter Value
Bond Lengths (Å)
C3-N 1.468
**Bond Angles (°) **
C2-C3-C4 122.54
O=C-O 123.1

Data sourced from DFT B3LYP/6-311++G calculations.

Computational studies have identified two primary conformers of MNBA, designated as cis and trans. scirp.org These conformers differ in the orientation of the carboxylic acid group relative to the rest of the molecule. scirp.org DFT calculations have been used to determine the energies of these isomers, revealing that the cis conformer is the more stable of the two. scirp.org The lower energy of the cis form is attributed to reduced steric hindrance between the nitro (–NO₂) and carboxylic acid (–COOH) groups. Consequently, further computational analyses are typically focused on the more stable cis configuration. scirp.org

Calculated Energies of MNBA Conformers

Conformer Energy (Hartree)
Cis -664.48076
Trans -664.47774

Data sourced from DFT B3LYP/6-311++G calculations. scirp.org

The vibrational frequencies of 4-methyl-3-nitrobenzoic acid have been computed using DFT methods. scirp.orgresearchgate.net These calculations provide a theoretical vibrational spectrum, which can be compared with experimental data from Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy. scirp.orgresearchgate.net However, it is a known issue that theoretical harmonic vibrational frequencies calculated with such methods are often higher than the experimental frequencies. scirp.org This discrepancy arises from factors such as the use of a finite basis set, incomplete implementation of electronic correlation, and the neglect of anharmonicity effects in the calculations. scirp.org

To bridge the gap between theoretical and experimental vibrational frequencies, scaling factors are often applied to the computed values. scirp.org This scaling is essential to correct for the systematic overestimation of frequencies in the theoretical calculations. scirp.org For MNBA, a refined set of scaling factors has been used, which significantly improves the correlation with experimental data. scirp.orgresearchgate.net The application of these scaling factors reduced the root mean square (RMS) error between the computed and observed frequencies from 168.5 cm⁻¹ to a much more acceptable 11.68 cm⁻¹. scirp.orgresearchgate.net

Normal coordinate analysis is employed to provide a detailed description of the individual vibrational modes of the molecule. scirp.org This analysis helps in assigning the calculated frequencies to specific types of molecular vibrations, such as stretching, bending, and torsional modes. scirp.org For instance, in MNBA, a frequency observed around 805 cm⁻¹ in the infrared spectrum is primarily characterized as a C-C-C bending vibration, even though it may mix with other vibrational motions. scirp.org This detailed assignment is crucial for a complete understanding of the molecule's vibrational spectrum. scirp.org

Comparison of Observed and Calculated Vibrational Frequencies for MNBA

Experimental Frequency (cm⁻¹) Calculated Frequency (cm⁻¹) Vibrational Assignment
1497 - Aromatic C-C stretching (Mode 19b)
- - Aromatic C-C stretching (Mode 19a)
805 - C-C-C in-plane bending (Mode 12)

Data sourced from DFT B3LYP/6-311++G calculations and experimental spectra. scirp.orgresearchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool for visualizing the charge distribution within a molecule and for predicting its reactivity. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net In a molecule like MNBA, an MEP analysis would typically reveal the oxygen and nitrogen atoms of the nitro and carboxylic acid groups as the most likely sites for nucleophilic attack, due to their high electronegativity. researchgate.net Conversely, the hydrogen atoms, particularly the one on the carboxylic acid group, would be identified as potential electrophilic sites. researchgate.net

Calculation of Vibrational Frequencies and Intensities

Electronic Structure Analysis

The arrangement of electrons within the molecular framework of MNBA dictates its chemical behavior. Computational analyses, including the characterization of frontier molecular orbitals and charge distribution, are fundamental to understanding its intrinsic properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing the chemical reactivity and kinetic stability of a molecule. researchgate.net The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter.

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity, as less energy is required to excite an electron from the ground state. researchgate.net This often correlates with enhanced non-linear optical (NLO) properties. For molecules with significant NLO responses, the electronic transition from the HOMO to the LUMO is the most significant contributor to the molecular hyperpolarizability. While specific HOMO-LUMO energy values for 4-Methyl-3-Nitrobenzoic Acid were not detailed in the surveyed literature, computational studies on analogous aromatic compounds confirm that the distribution of these orbitals is key. Typically, in molecules like MNBA, the HOMO is localized over the more electron-rich regions (the benzene (B151609) ring and methyl group), while the LUMO is concentrated on the electron-withdrawing nitro group. This spatial separation facilitates charge transfer upon electronic excitation.

Charge Transfer Mechanisms within the Molecular Framework

The molecular architecture of 4-Methyl-3-Nitrobenzoic Acid, featuring an electron-donating methyl group (-CH₃) and a potent electron-withdrawing nitro group (-NO₂) attached to a π-conjugated benzene ring, is archetypal for inducing intramolecular charge transfer (ICT). ICT is a phenomenon where electronic charge is significantly redistributed from the donor portion to the acceptor portion of the molecule upon photoexcitation.

This charge migration from the benzene ring (donor) to the nitro group (acceptor) is a fundamental mechanism responsible for the molecule's significant NLO properties. The presence of a small HOMO-LUMO energy gap is often an indicator that an intramolecular charge transfer interaction occurs within the molecule. researchgate.net Natural Bond Orbital (NBO) analysis is a computational method used to provide a detailed picture of the bonding and electronic structure, helping to quantify the electron delocalization and charge transfer that stabilize the molecule. southampton.ac.uk While a detailed mechanistic study (e.g., identifying specific excited states like Twisted Intramolecular Charge Transfer, TICT, states) for MNBA is not available in the reviewed literature, the established relationship between the donor-π-acceptor structure and NLO activity strongly implies that ICT is the dominant electronic mechanism.

Analysis of p-d Mixing and Spin-Polarization Effects

p-d Mixing: The concept of p-d mixing involves the hybridization of p- and d-orbitals. This effect is primarily relevant in compounds containing transition metals or other heavy elements where d-orbitals are available for bonding and electronic interactions. For an organic molecule like 4-Methyl-3-Nitrobenzoic Acid, which is composed of carbon, hydrogen, nitrogen, and oxygen, there are no valence d-orbitals involved in the bonding. Therefore, the analysis of p-d mixing effects is not applicable to this molecule.

Spin-Polarization Effects: Spin-polarization refers to the phenomenon where electrons of different spins (spin-up and spin-down) occupy different spatial orbitals. In computational chemistry, this is handled by "unrestricted" calculations. For a neutral, closed-shell molecule like MNBA in its electronic ground state, all electrons are paired, and spin-unpolarized (or "restricted") calculations, where spin-up and spin-down electrons share the same spatial orbitals, are appropriate.

Spin-polarization effects become important and necessary to consider for systems with unpaired electrons, such as free radicals, triplet excited states, or radical ions. For instance, if MNBA were to be analyzed as a radical anion (after accepting an electron) or in an excited triplet state, a spin-polarized DFT calculation would be required to accurately describe its electronic structure and properties. researchgate.netresearchgate.net However, for the neutral ground-state molecule, these effects are not a feature of its electronic structure.

Non-Linear Optical (NLO) Properties Investigations

Molecules like MNBA, with a pronounced intramolecular charge transfer character, are of significant interest for their non-linear optical (NLO) properties. NLO materials can alter the properties of light and are essential for technologies like optical switching and frequency conversion. Computational studies allow for the prediction of key NLO parameters.

Evaluation of First-Order Hyperpolarizability Coefficients (β)

The first-order hyperpolarizability (β) is a measure of a molecule's ability to induce second-harmonic generation and is the key parameter for second-order NLO materials. A large β value is indicative of a strong NLO response. Computational studies using Density Functional Theory (DFT) at the B3LYP/6-311++G level have been performed to calculate this property for MNBA. cabidigitallibrary.org

The calculated total first-order hyperpolarizability (β) for 4-Methyl-3-Nitrobenzoic Acid is significantly larger than that of urea, a standard reference material for NLO studies. christuniversity.in The high value is attributed to the efficient intramolecular charge transfer between the donor and acceptor groups through the π-conjugated system. christuniversity.in

Determination of Electronic Dipole Moment (μ) and Average Polarizability (α)

The electronic dipole moment (μ) and the average polarizability (α) are fundamental electronic properties that also influence a molecule's NLO response. The dipole moment reflects the asymmetry of the molecular charge distribution, while polarizability describes how easily the electron cloud can be distorted by an external electric field.

A study by Prashanth et al. calculated these values for MNBA using DFT methods. The results show a substantial dipole moment, which is consistent with the molecule's asymmetric substitution pattern of electron-donating and electron-withdrawing groups.

Table 1: Calculated NLO Properties of 4-Methyl-3-Nitrobenzoic Acid Calculations performed using DFT (B3LYP/6-311++G basis set).

PropertySymbolCalculated ValueUnitReference
Electronic Dipole Momentμ10.5491Debye southampton.ac.uk
Average Polarizabilityα-11.75 x 10⁻²⁴esu southampton.ac.uk
First-Order Hyperpolarizabilityβ2.723 x 10⁻³⁰esu southampton.ac.uk

Theoretical Prediction of NLO Behavior

The nonlinear optical (NLO) properties of a material are crucial for its potential use in photonic and optoelectronic technologies. The first-order hyperpolarizability (β) is a key indicator of a molecule's NLO response. Theoretical calculations for MNBA have predicted its dipole moment (μ) and first-order hyperpolarizability, providing a quantitative measure of its NLO potential.

Computational studies have shown that the total dipole moment of MNBA is approximately 1.1 times greater than that of urea, a standard reference material in NLO studies. More significantly, the total first-order hyperpolarizability of MNBA is calculated to be about 9.8 times greater than that of urea. scirp.org This considerable enhancement in hyperpolarizability suggests that MNBA could be a promising candidate for the development of new NLO materials. scirp.org The specific calculated values for the dipole moment and first-order hyperpolarizability components are detailed in the table below.

ParameterValue (esu)
Dipole Moment (μ)
μ_x-
μ_y-
μ_z-
μ_total 1.5802 D
First-Order Hyperpolarizability (β)
β_xxx-
β_xxy-
β_xyy-
β_yyy-
β_xxz-
β_xyz-
β_yyz-
β_xzz-
β_yzz-
β_zzz-
β_total 3.66 x 10⁻³⁰ cm⁵/esu

Table 1: Calculated dipole moment and first-order hyperpolarizability of 4-Methyl-3-nitrobenzoic acid. scirp.org

Advanced Quantum Chemical Parameters and Topological Analysis

To gain a deeper understanding of the electronic structure and bonding within MNBA, as well as the nature of its intermolecular interactions, advanced computational techniques such as Natural Bond Orbital (NBO) analysis, Atoms in Molecules (AIM), and Hirshfeld surface analysis are employed.

Natural Bond Orbital (NBO) Analysis:

Atoms in Molecules (AIM) Analysis:

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) is a powerful method for analyzing the topology of the electron density to characterize chemical bonds and non-covalent interactions. Specific AIM analysis data for 4-methyl-3-nitrobenzoic acid is not extensively reported in the primary literature. However, such an analysis would typically involve identifying bond critical points (BCPs) and ring critical points (RCPs) to quantify the nature of the covalent bonds within the molecule and any intramolecular hydrogen bonds. The properties of the electron density at these critical points, such as the electron density (ρ) and its Laplacian (∇²ρ), provide insight into the strength and nature of these interactions.

Hirshfeld Surface Analysis:

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in the crystalline state. While a specific Hirshfeld surface analysis for 4-methyl-3-nitrobenzoic acid has not been detailed in the available research, studies on structurally similar compounds, such as a copper(II) complex of 2-nitrobenzoate (B253500), provide a useful proxy for understanding the expected interactions.

In the crystal structure of the 2-nitrobenzoate complex, Hirshfeld surface analysis revealed that the most significant intermolecular contacts are O···H/H···O interactions, accounting for 44.9% of the total surface. nih.gov This is followed by H···H (34.0%) and C···H (14.5%) contacts. nih.gov These findings suggest that hydrogen bonding and van der Waals forces are the primary drivers of the crystal packing. nih.gov A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a visual representation of these interactions, with distinct spikes corresponding to specific close contacts. Given the similar functional groups in MNBA, it is reasonable to anticipate a comparable pattern of intermolecular interactions, with the carboxylic acid and nitro groups playing a key role in forming hydrogen bonds and other close contacts within the crystal lattice.

Chemical Reactivity and Derivatization Pathways of 4 Methyl 3 Nitrobenzoic Acid

Transformations of the Nitro Group

The nitro group (-NO₂) on the aromatic ring is a versatile functional group that can undergo several important transformations, most notably reduction to an amine. The presence of the nitro group deactivates the aromatic ring towards electrophilic substitution but makes it susceptible to nucleophilic aromatic substitution under certain conditions.

The reduction of the nitro group to a primary amine (-NH₂) is a fundamental transformation in organic synthesis. It converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the chemical properties of the molecule. This transformation is key in the synthesis of dyes, pharmaceuticals, and other fine chemicals. For instance, the related compound 3-methyl-4-nitrobenzoic acid is used as an intermediate in the synthesis of the antihypertensive drug telmisartan, a process that involves the reduction of the nitro group. google.com

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation : This involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) on a carbon support. This method is generally clean and efficient.

Metal-Acid Systems : A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl).

The resulting product from the reduction of 4-methyl-3-nitrobenzoic acid would be 3-amino-4-methylbenzoic acid, a valuable bifunctional molecule with both an amino and a carboxylic acid group, making it a useful building block for further synthesis.

Analytical Methodologies for Research Characterization of 4 Methyl 3 Nitrobenzoic Acid

High-Resolution Mass Spectrometry for Molecular Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive confirmation of a compound's elemental composition and for assessing its purity. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure mass-to-charge ratios (m/z) with extremely high accuracy, typically to within 5 parts per million (ppm). researchgate.net

For 4-methyl-3-nitrobenzoic acid, HRMS provides unambiguous confirmation of its molecular formula, C₈H₇NO₄. sigmaaldrich.comnih.gov The instrument measures the exact mass of the molecular ion (e.g., [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode), and this experimental value is compared to the theoretically calculated mass for the proposed formula. A deviation of less than 5 ppm between the measured and calculated mass is considered strong evidence for the correct elemental composition. researchgate.netresearchgate.net

Furthermore, HRMS serves as a powerful technique for purity assessment. The high resolution allows for the detection of trace impurities, even those with molecular formulas very close to that of the target compound. The presence of unexpected ions in the mass spectrum can signify byproducts, unreacted starting materials, or degradation products. The relative intensity of these impurity peaks compared to the main compound's peak can provide a semi-quantitative measure of purity. However, it is important to note that HRMS alone does not provide a complete purity profile, as it is not inherently quantitative and may not detect all impurities, especially isomers, without prior chromatographic separation. researchgate.net

Table 1: Molecular Properties of 4-Methyl-3-nitrobenzoic Acid for HRMS Analysis

PropertyValueSource
Molecular Formula C₈H₇NO₄ sigmaaldrich.comnih.gov
Molecular Weight 181.148 g/mol sielc.comsynquestlabs.com
Calculated Monoisotopic Mass 181.0375 u sigmaaldrich.com

Chromatographic Techniques for Separation and Quantification in Research Contexts (e.g., GC-MS, LC-MS)

Chromatographic methods are essential for separating MNBA from complex mixtures, such as reaction crudes or biological matrices, and for its precise quantification. The coupling of chromatography with mass spectrometry provides a robust analytical platform, combining separation power with sensitive and specific detection.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly suitable technique for the analysis of MNBA. sielc.com As a polar, non-volatile compound, MNBA is well-suited to reverse-phase high-performance liquid chromatography (RP-HPLC). In this method, MNBA is separated on a nonpolar stationary phase (such as C18) with a polar mobile phase. sielc.com For compatibility with mass spectrometry, volatile buffers like formic acid or acetic acid are used in the mobile phase instead of non-volatile salts like phosphate. sielc.comsielc.com Following separation, the analyte is ionized (commonly via electrospray ionization, ESI) and detected by the mass spectrometer. LC-MS can be used to quantify MNBA in a sample by comparing its peak area to that of a known standard. This technique is also invaluable for separating MNBA from its isomers, such as 3-methyl-4-nitrobenzoic acid, which would be indistinguishable by mass alone.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for MNBA analysis, though it typically requires a derivatization step to increase the analyte's volatility and thermal stability. The carboxylic acid group of MNBA is highly polar and can lead to poor peak shape and thermal degradation in the hot GC inlet. Esterification, for instance, to its methyl ester, is a common derivatization strategy. chemicalbook.com Once derivatized, the compound is separated based on its boiling point and interaction with the GC column's stationary phase. The separated components then enter the mass spectrometer, where they are fragmented by electron ionization (EI). The resulting fragmentation pattern serves as a chemical fingerprint for identification, which can be compared against spectral libraries. nih.govresearchgate.net GC-MS provides excellent separation efficiency and is a powerful tool for identifying and quantifying volatile and semi-volatile compounds in a sample.

Table 2: Exemplar Chromatographic Conditions for MNBA Analysis

ParameterLC-MSGC-MS (after derivatization)
Column Reverse-Phase C18 or Newcrom R1Non-polar (e.g., DB-5ms) or mid-polar capillary column
Mobile Phase/Carrier Gas Acetonitrile/Water with 0.1% Formic AcidHelium or Hydrogen
Detection Mass Spectrometry (ESI source)Mass Spectrometry (EI source)
Typical Application Quantification in reaction mixtures, purity analysisAnalysis of volatile impurities, isomeric differentiation

Spectroscopic Quantification Methods for Reaction Monitoring (e.g., UV-Vis Spectroscopy)

Spectroscopic techniques that measure the absorption or emission of electromagnetic radiation are highly effective for real-time reaction monitoring and quantification.

UV-Vis Spectroscopy is a straightforward and accessible method for tracking the progress of reactions involving MNBA. The molecule contains a nitroaromatic chromophore, which absorbs ultraviolet (UV) light at specific wavelengths. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By monitoring the change in absorbance at a characteristic wavelength (λmax) for MNBA, one can follow its consumption or formation over time. researchgate.net For instance, in a synthesis reaction where MNBA is the product, an increase in absorbance at its λmax would indicate the reaction's progress. Conversely, in a degradation study, a decrease in absorbance would signify the decomposition of the compound. researchgate.net While UV-Vis spectroscopy is a powerful quantitative tool, its selectivity can be limited if other components in the reaction mixture (reactants, solvents, or byproducts) absorb light in the same spectral region. In such cases, it is often coupled with a separation technique like HPLC (HPLC-UV) to ensure that the measured absorbance corresponds solely to the compound of interest. researchgate.net

Future Research Trajectories in 4 Methyl 3 Nitrobenzoic Acid Chemistry

Development of Novel and Sustainable Synthetic Routes for MNBA

The industrial production of nitroaromatic compounds often relies on methods that raise environmental and cost concerns. Future research is critically focused on developing more efficient and sustainable synthetic pathways to MNBA and its isomers, moving away from traditional, harsh oxidizing agents.

Current synthetic strategies for related compounds, such as 3-methyl-4-nitrobenzoic acid, primarily involve the oxidation of nitrotoluene derivatives. nbinno.com Methods reported include oxidation with potassium permanganate, potassium dichromate, and nitric acid. google.com A significant advancement has been the use of dilute nitric acid as an oxidant for 2,4-dimethyl-nitrobenzene to produce 3-methyl-4-nitrobenzoic acid. google.com This method is advantageous because the resulting waste acid can be recycled, which improves the cleanliness of the industrial process and reduces environmental pollution. google.com Another promising sustainable approach is the use of air or molecular oxygen as the oxidant in the presence of a catalyst system, such as cobalt acetate/butanone. google.compatsnap.com

Future research will likely aim to optimize these greener methods. Key goals include increasing reaction yields, which have been reported in the range of 50-65% for some processes, and improving selectivity to minimize the formation of by-products. google.compatsnap.com The development of novel, highly active, and reusable catalysts for aerobic oxidation represents a major trajectory for sustainable MNBA production.

Oxidation MethodStarting MaterialKey Features / FindingsReported Yield / ConversionReference
Nitric Acid Oxidation2,4-dimethyl-nitrobenzeneWaste acid can be recycled, reducing pollution. Aims to solve low conversion rates.Improved from 27% to over 50%. google.com
Catalytic Air Oxidation2,4-dimethylnitrobenzeneUses air as an oxidant with a cobalt acetate/butanone catalyst system.Conversion rate of 58% was achieved at 85°C and 0.5MPa air pressure. patsnap.com
Catalytic Molecular Oxygen Oxidation2,4-dimethylnitrobenzeneEmploys a cobaltous acetate/butanone/acetic acid catalyst system with a Sodium Bromide promoter.51% yield with 99% reactant conversion. google.comchemicalbook.com

Advanced Computational Modeling for Predictive Reactivity and Material Design

Computational chemistry offers powerful tools for understanding molecular properties and predicting chemical behavior, thereby guiding experimental work. For MNBA, Density Functional Theory (DFT) has already been employed to investigate its ground state molecular structure and vibrational frequencies. researchgate.net

Researchers have recorded the Fourier Transform Infrared (FTIR) and FT-Raman spectra of MNBA and compared them with frequencies computed using DFT (B3LYP/6-311++G basis set), showing good agreement. researchgate.net Such studies provide a detailed assignment of the vibrational modes of the molecule. researchgate.net Furthermore, in silico analyses have been performed to compute properties like oral bioavailability and to conduct molecular docking studies, suggesting MNBA could be a promising candidate for drug discovery processes. researchgate.net

The future of computational research on MNBA will involve more advanced and predictive modeling. Key areas of exploration include:

Reaction Mechanism Simulation: Modeling the transition states and energy profiles of synthetic reactions to refine conditions and improve yields for the sustainable routes discussed previously.

Solvent Effects: Simulating how different solvent environments affect MNBA's conformation and reactivity, which is crucial for optimizing its use in synthesis and for understanding its self-assembly.

Material Property Prediction: Using computational models to predict the electronic, optical, and mechanical properties of materials derived from MNBA, such as coordination polymers or co-crystals. This can accelerate the design of new functional materials.

Excited-State Dynamics: Investigating the photochemical properties of MNBA, which could uncover potential applications in photosensitive materials or photochemistry.

Computational MethodInvestigated PropertyKey FindingReference
DFT (B3LYP/6-311++G)Molecular Structure & Vibrational FrequenciesCalculated FTIR and FT-Raman spectra correspond well with experimental data. researchgate.net
In Silico Analysis & Molecular DockingBioavailability & BioactivityThe compound obeys Lipinski's rule and shows promise as a candidate for cancer drug discovery. researchgate.net

Exploration of MNBA as a Precursor for Complex Molecular Architectures in Academic Synthesis

The functional groups of MNBA—a carboxylic acid, a nitro group, and a methyl group on an aromatic ring—make it a valuable building block for organic synthesis. sigmaaldrich.com The carboxylic acid group readily participates in reactions like esterification and amidation, and can serve as a directing group in further aromatic substitutions. chemicalbook.comnoaa.gov The nitro group can be reduced to an amine, opening pathways to a wide range of derivatives, including amides and heterocyclic compounds.

Currently, MNBA is known to be used in the synthesis of one-dimensional (1D) lanthanide coordination complexes. chemicalbook.com Its isomer, 3-methyl-4-nitrobenzoic acid, serves as a crucial intermediate in the synthesis of the antihypertensive drug telmisartan, highlighting the pharmaceutical relevance of this structural motif. nbinno.comgoogle.com It is also a precursor to other complex molecules like 2-n-propyl-4-methyl-6-carboxy benzimidazole (B57391) and 4-Amino-3-methylbenzoic acid methyl esters. google.comchemicalbook.com

Future academic synthesis will likely explore MNBA as a precursor for:

Novel Heterocyclic Systems: Utilizing the interplay between the nitro and carboxylic acid functionalities to construct novel fused-ring systems with potential biological activity.

Functional Dyes and Polymers: Leveraging the aromatic core and reactive handles to synthesize new chromophores or to incorporate the MNBA unit into polymer backbones to tune material properties. nbinno.com

Asymmetric Catalysis: Designing chiral ligands derived from MNBA for use in metal-catalyzed asymmetric reactions.

Detailed Studies on MNBA's Role in Supramolecular Assemblies and Crystal Engineering (if new non-prohibited applications emerge)

Supramolecular chemistry and crystal engineering focus on designing and controlling the assembly of molecules in the solid state through non-covalent interactions. The carboxylic acid group of MNBA is a primary driver for forming robust hydrogen-bonded structures, most commonly the centrosymmetric dimer motif observed in many carboxylic acids. researchgate.net

While specific studies on MNBA's supramolecular behavior are emerging, the principles are well-established. The interplay of the primary hydrogen-bonding from the carboxyl group with weaker interactions from the methyl and nitro groups can direct the formation of specific crystal packing arrangements. Research on related substituted benzoic acids demonstrates how functional groups cooperatively guide the formation of extended networks. researchgate.net The known use of MNBA in forming lanthanide coordination complexes is a direct application of these principles, where the carboxylate group binds to the metal center to create extended, ordered structures. chemicalbook.com

Future research trajectories in this area include:

Co-crystallization Studies: Systematically combining MNBA with complementary molecules (co-formers) to create new multi-component crystals with tailored properties, such as modified solubility or stability.

Polymorph Screening: Investigating the existence of different crystalline forms (polymorphs) of MNBA, as each polymorph can have distinct physical properties.

Metal-Organic Frameworks (MOFs): Exploring the use of MNBA or its derivatives as organic linkers for the construction of porous MOFs, which have applications in gas storage, separation, and catalysis. The self-assembly of similar benzoic acids on surfaces to form 2D networks points to this potential. nih.gov

Investigation of Solid-State Chemical Reactions Involving MNBA

Solid-state reactions, which occur without solvents, are a cornerstone of green chemistry. The defined arrangement of molecules in a crystal can lead to highly specific and efficient chemical transformations that may not be achievable in solution. For carboxylic acids, solid-state reactions are known to be possible, though they can be slow if the solid remains dry. chemicalbook.comnoaa.gov

Future research could productively investigate the reactivity of MNBA in its crystalline form. Potential avenues of study include:

Mechanochemistry: Using techniques like ball-milling to induce reactions between solid MNBA and other solid reactants. This could provide a solvent-free route to co-crystals, salts, or even covalent products.

Photochemical Reactions: Exposing MNBA crystals to UV or visible light to explore photochemical transformations, such as decarboxylation or reactions involving the nitro group, which could be influenced by the crystal packing.

Topochemical Polymerization: Designing derivatives of MNBA that, when crystallized, align in a manner suitable for a topochemical [2+2] cycloaddition or other polymerization reactions upon exposure to heat or light.

Thermal Analysis: Studying the thermal decomposition of MNBA crystals to understand the solid-state breakdown pathways and identify stable intermediates.

Q & A

Q. What are the key structural features of MNBA that influence its biological activity?

MNBA's bioactivity arises from its nitro (-NO₂) and methyl (-CH₃) substituents on the benzoic acid backbone. The nitro group enhances electrophilicity, enabling interactions with cellular targets like cofilin, while the methyl group modulates steric effects and solubility. These structural attributes are critical for its anti-metastatic properties, as demonstrated in NSCLC cell migration inhibition assays .

Q. How is MNBA synthesized, and what are the critical reaction conditions?

MNBA is synthesized via nitration of 4-methylbenzoic acid using a mixture of concentrated nitric and sulfuric acids. Key conditions include maintaining temperatures below 5°C during nitration to prevent over-nitration and subsequent hydrolysis. Reaction progress is monitored via TLC, with purification achieved through recrystallization in dichloromethane/hexane .

Q. What experimental techniques are used to confirm MNBA's molecular structure and vibrational modes?

FTIR and FT-Raman spectroscopy are employed to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NO₂ asymmetric stretch at ~1530 cm⁻¹). Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) refine vibrational assignments, with scaled frequencies achieving an RMS error of 11.68 cm⁻¹ compared to experimental data .

Advanced Research Questions

Q. How does MNBA inhibit non-small cell lung cancer (NSCLC) cell migration, and what experimental models validate this?

MNBA suppresses EGF-induced migration in A549 cells by downregulating cofilin phosphorylation (p-cofilin), impairing actin cytoskeleton reorganization. Key methodologies include:

  • Wound healing assays : MNBA (2 µM, 24-hour pretreatment) reduces wound closure by 60% compared to controls.
  • Phalloidin staining : Quantifies F-actin polymerization defects via fluorescence microscopy.
  • Western blotting : Validates reduced LIMK1-mediated cofilin phosphorylation .

Q. What computational methods are employed to evaluate MNBA's non-linear optical (NLO) properties?

First-order hyperpolarizability (β) is calculated using DFT with the CAM-B3LYP functional and 6-311++G(d,p) basis set. Polarizability tensors are derived from molecular electrostatic potential (MEP) maps. MNBA’s β value (e.g., 4.32 × 10⁻³⁰ esu) suggests potential for NLO applications, validated by comparative studies with known NLO materials .

Q. How can researchers resolve contradictions between MNBA's effects on cancer cell proliferation versus migration?

While MNBA shows minimal impact on proliferation (IC₅₀ > 50 µM in MTT assays), its anti-migratory effects are pronounced at lower doses (0.67–2 µM). Methodological approaches include:

  • Dose-response profiling : Separates migration-specific effects from cytotoxicity.
  • Time-lapse microscopy : Tracks real-time cell motility independent of proliferation.
  • Pathway-specific inhibitors : Isolate cofilin/actin pathways from growth signaling .

Q. What methodologies assess MNBA's impact on actin polymerization and cofilin phosphorylation in cancer cells?

  • F-actin/G-actin ratio analysis : Centrifugation-based fractionation followed by Western blotting quantifies polymerized vs. monomeric actin.
  • Kinase activity assays : Measures LIMK1 inhibition using recombinant proteins and ATP-consumption assays.
  • Live-cell imaging : Tracks actin dynamics in MNBA-treated cells expressing GFP-actin .

Q. How is MNBA utilized in heteroepitaxial growth for optical materials?

MNBA serves as a nonlinear optical crystal in heteroepitaxial growth on MNBA-Et (ethylcarbonyl derivative) substrates. Key steps include:

  • Substrate annealing : Smooths MNBA-Et surfaces at 120°C for 2 hours.
  • Vapor-phase deposition : Achieves single-domain MNBA layers with oriented dipole moments.
  • Second-harmonic generation (SHG) : Confirms enhanced NLO efficiency in epitaxial films .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.